molecular formula C26H34N4O6 B3026253 Ac-PAL-AMC CAS No. 1431362-79-6

Ac-PAL-AMC

Número de catálogo: B3026253
Número CAS: 1431362-79-6
Peso molecular: 498.6 g/mol
Clave InChI: BWJPVHDZSJFFDM-NDXORKPFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acetil-Prolil-Alanil-Leucyl-7-amino-4-metilcumarina (Ac-PAL-AMC) es un sustrato fluorogénico diseñado específicamente para la subunidad LMP2/β1i del proteasoma 20S. Este compuesto se utiliza ampliamente en ensayos bioquímicos para medir la actividad del proteasoma liberando la porción fluorescente 7-amino-4-metilcumarina tras la escisión .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La Acetil-Prolil-Alanil-Leucyl-7-amino-4-metilcumarina se sintetiza mediante una serie de reacciones de acoplamiento peptídico. La síntesis normalmente implica los siguientes pasos :

    Acoplamiento de Acetil-Prolina: La acetilación de prolina se logra utilizando anhídrido acético en presencia de una base como la piridina.

    Acoplamiento Peptídico Secuencial: La prolina acetilada se acopla entonces con alanina y leucina utilizando reactivos de acoplamiento peptídico como la N,N’-diciclohexilcarbodiimida (DCC) y 1-hidroxibenzotriazol (HOBt).

    Unión de 7-amino-4-metilcumarina: El paso final implica acoplar el péptido con 7-amino-4-metilcumarina utilizando reactivos de acoplamiento peptídico similares.

Métodos de Producción Industrial

La producción industrial de Acetil-Prolil-Alanil-Leucyl-7-amino-4-metilcumarina sigue la misma ruta de síntesis pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica normalmente mediante cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Hydrolysis Reaction and Mechanism

Ac-PAL-AMC undergoes enzymatic hydrolysis catalyzed by the immunoproteasome’s β1i subunit. The reaction cleaves the peptide bond between the leucine residue and the 7-amino-4-methylcoumarin (AMC) fluorophore, releasing free AMC. This reaction is critical for quantifying immunoproteasome activity via fluorescence detection .

Reaction Equation :

Ac Pro Ala Leu AMC 1i subunitAc Pro Ala Leu+AMC\text{Ac Pro Ala Leu AMC}\xrightarrow{\text{ 1i subunit}}\text{Ac Pro Ala Leu}+\text{AMC}

Key Characteristics :

  • Excitation/Emission : 345 nm/445 nm or 360 nm/460 nm (varies by instrumentation).

  • Working Concentration : 20–200 µM, optimized for minimal background noise .

  • Activation Requirement : 0.035% SDS in assay buffer enhances 20S proteasome activity .

Table 1: Reaction Parameters of this compound

ParameterValue/DescriptionSource
Substrate Specificity β1i subunit (immunoproteasome)
K~m~ Experimentally determined*
V~max~ Dependent on enzyme concentration
Detection Limit ~50 nM AMC fluorescence

*Exact kinetic constants require experimental calibration due to variability in immunoproteasome expression across cell types .

Table 2: Selectivity Comparison (Immunoproteasome vs. Constitutive Proteasome)

Proteasome TypeHydrolysis Efficiency (Relative Activity)Reference
Immunoproteasome 100% (Baseline)
Constitutive <5%

Mechanistic Studies of Immunoproteasome Function

  • Inhibitor Development : this compound is used to screen inhibitors targeting the β1i subunit. For example, Miller et al. (2013) identified epoxyketone-based inhibitors showing >90% suppression of AMC release at 10 µM .

  • Genetic Polymorphism Analysis : Park et al. (2013) demonstrated that PSMB9 codon 60 polymorphisms do not alter β1i activity in cancer cells, validated via this compound hydrolysis assays .

Disease Model Insights

  • Autoimmune Disorders : Blackburn et al. (2010) linked elevated immunoproteasome activity in lupus models to increased AMC fluorescence signals using this substrate .

  • Cancer Research : Dubiella (2015) utilized this compound to characterize immunoproteasome overexpression in solid tumors, correlating activity with chemoresistance .

Experimental Considerations

  • Storage and Stability : Lyophilized powder is stable at 4°C; DMSO stock solutions (-20°C to -80°C) prevent hydrolysis .

  • Interference Risks : Thiol-containing compounds (e.g., DTT) may quench AMC fluorescence, requiring optimized buffer conditions .

This compound remains a cornerstone tool for probing immunoproteasome-specific activity, with applications spanning drug discovery, disease mechanisms, and genetic studies. Its selectivity and fluorogenic properties enable precise, real-time monitoring of β1i activity, though kinetic parameters must be contextualized within experimental systems.

Aplicaciones Científicas De Investigación

Measurement of Immunoproteasome Activity

Ac-PAL-AMC is widely used to assess the activity of the immunoproteasome, which plays a crucial role in antigen processing and presentation. The substrate is hydrolyzed by the β1i subunit of the immunoproteasome, releasing the fluorescent marker 7-amino-4-methylcoumarin (AMC) upon cleavage. This fluorescence can be quantitatively measured, providing insights into proteasome function under various physiological and pathological conditions.

Case Study: Immunoproteasome Activity in Disease Models

A study demonstrated that this compound could effectively measure β1i activity in whole-cell lysates treated with cytokines, revealing how inflammatory signals modulate proteasome function during viral infections and tumorigenesis. The results indicated that using this compound in combination with specific inhibitors could yield a more accurate assessment of immunoproteasome activity compared to traditional methods .

Proteolysis Assays

This compound is utilized in proteolysis assays to evaluate the efficiency and specificity of proteolytic enzymes. Researchers have established protocols where varying concentrations of this compound are incubated with cell lysates, allowing for the observation of proteolytic activity over time.

Experimental Design

  • Sample Preparation: Cell protein samples are mixed with proteolysis buffer and this compound.
  • Measurement: Fluorescence intensity is monitored at specific excitation and emission wavelengths (e.g., excitation at 355 nm and emission at 444 nm) to quantify substrate cleavage .

Investigating Inhibitors of Immunoproteasome

This compound has been instrumental in evaluating the effects of various inhibitors on immunoproteasome activity. By measuring changes in fluorescence before and after inhibitor treatment, researchers can determine the efficacy and selectivity of these compounds.

Example Findings

In a comparative study, this compound was used alongside other substrates to validate their selectivity for different proteasome subtypes. The study found that this compound exhibited high specificity for β1i, making it a reliable tool for investigating immunoproteasome inhibitors .

Role in Neurodegenerative Disease Research

Recent studies have explored the implications of immunoproteasome activity in neurodegenerative diseases such as Alzheimer's Disease (AD). This compound has been used to assess how alterations in proteasomal function correlate with cognitive decline and neuroinflammation.

Insights from Research

Research indicated that increased levels of active immunoproteasomes were associated with inflammatory responses in AD mouse models. The ability to measure these changes using this compound may help elucidate the role of proteasomes in disease progression and therapeutic responses .

Summary Table: Key Applications of this compound

Application AreaDescriptionKey Findings/Insights
Measurement of Immunoproteasome ActivityQuantitative assessment using fluorescence upon substrate cleavageEffective in studying immune responses during infections
Proteolysis AssaysEvaluation of proteolytic enzyme efficiency through fluorescence measurementsEstablished protocols for reliable data collection
Investigating InhibitorsAssessing the impact of specific inhibitors on immunoproteasome activityHigh specificity for β1i enhances inhibitor studies
Neurodegenerative Disease ResearchExploring links between proteasomal function and neuroinflammation in AD modelsPotential connections between proteasome activity and AD pathogenesis

Mecanismo De Acción

La Acetil-Prolil-Alanil-Leucyl-7-amino-4-metilcumarina ejerce sus efectos actuando como sustrato para la subunidad LMP2/β1i del proteasoma 20S . Al unirse al sitio activo del proteasoma, se escinde el enlace peptídico, liberando 7-amino-4-metilcumarina. La fluorescencia emitida por 7-amino-4-metilcumarina se mide entonces para cuantificar la actividad del proteasoma. Este mecanismo permite a los investigadores estudiar la actividad y la regulación del proteasoma en varios contextos biológicos .

Comparación Con Compuestos Similares

La Acetil-Prolil-Alanil-Leucyl-7-amino-4-metilcumarina es única en su especificidad para la subunidad LMP2/β1i del proteasoma 20S. Los compuestos similares incluyen :

    Acetil-norleucyl-Prolyl-norleucyl-Leucyl-7-amino-4-metilcumarina (Ac-nLPnLD-AMC): Un sustrato para la subunidad β1 del proteasoma.

    Suc-Leu-Leu-Val-Tyr-7-amino-4-metilcumarina (Suc-LLVY-AMC): Un sustrato para las subunidades β5 y β5i del proteasoma.

Estos compuestos difieren en sus secuencias peptídicas y especificidad para diferentes subunidades del proteasoma, lo que hace que la Acetil-Prolil-Alanil-Leucyl-7-amino-4-metilcumarina sea particularmente valiosa para estudiar la subunidad LMP2/β1i .

Actividad Biológica

Ac-PAL-AMC (Acetyl-Pro-Ala-Leu-7-amino-4-methylcoumarin) is a fluorogenic substrate specifically designed to assess the activity of the immunoproteasome, particularly the β1i subunit. This compound has gained significant attention in proteasome research due to its selective cleavage properties and its role in various biological processes, including protein degradation and immune response modulation.

Overview of this compound

  • Chemical Structure : this compound consists of an acetylated peptide linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Upon cleavage by the immunoproteasome, AMC is released, allowing for fluorescence detection.
  • Molecular Weight : 498.6 g/mol.
  • Fluorescence Properties : The substrate exhibits fluorescence with excitation/emission wavelengths at 360 nm/460 nm, respectively, facilitating its use in high-throughput screening assays.

This compound is preferentially cleaved by the immunoproteasome's β1i subunit, distinguishing it from other proteasomal substrates. The specificity arises from subtle differences in the substrate binding pockets of the β1 and β1i subunits, which influence their interaction with various substrates. The unique cleavage characteristics of this compound make it a valuable tool for studying immunoproteasome activity in different cellular contexts .

Biological Significance

The immunoproteasome plays a crucial role in antigen processing and presentation, especially under inflammatory conditions. The activity of β1i is vital for generating peptides that bind to MHC class I molecules, thereby influencing T cell responses. This compound allows researchers to quantify β1i activity in various biological samples, enhancing our understanding of immune responses and disease mechanisms.

Case Studies and Applications

  • Cancer Research : this compound has been utilized to investigate the role of immunoproteasomes in cancer cell lines. Studies have shown that β1i activity can vary significantly across different tumor types, which may correlate with patient prognosis and response to therapies .
  • Inflammation Studies : In models of inflammation, this compound has been employed to measure changes in immunoproteasome activity in response to cytokine treatment. These studies indicate that increased β1i activity may enhance antigen presentation during immune responses .
  • Drug Development : The substrate has also been used to evaluate the efficacy of proteasome inhibitors in preclinical models. By measuring β1i activity before and after treatment with specific inhibitors, researchers can assess potential therapeutic benefits and mechanisms of resistance .

Table 1: Comparison of Substrate Specificity

SubstrateTarget ProteasomeCleavage EfficiencyReference
This compoundβ1iHigh
Z-LLE-AMCβ1Moderate
Suc-LLVY-AMCβ5High

Table 2: Immunoproteasome Activity in Cancer Cell Lines

Cell Lineβ1i Activity (RFU)Treatment ConditionReference
A3751500Control
12T2000IFNγ Treatment
108T1800Cytokine Treatment

Propiedades

IUPAC Name

(2S)-1-acetyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O6/c1-14(2)11-20(25(34)28-18-8-9-19-15(3)12-23(32)36-22(19)13-18)29-24(33)16(4)27-26(35)21-7-6-10-30(21)17(5)31/h8-9,12-14,16,20-21H,6-7,10-11H2,1-5H3,(H,27,35)(H,28,34)(H,29,33)/t16-,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJPVHDZSJFFDM-NDXORKPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-PAL-AMC
Reactant of Route 2
Reactant of Route 2
Ac-PAL-AMC
Reactant of Route 3
Reactant of Route 3
Ac-PAL-AMC
Reactant of Route 4
Reactant of Route 4
Ac-PAL-AMC
Reactant of Route 5
Reactant of Route 5
Ac-PAL-AMC
Reactant of Route 6
Reactant of Route 6
Ac-PAL-AMC

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.